N1-benzyl-N2-methylindoline-1,2-dicarboxamide

Lipophilicity Drug‑likeness Permeability

N1-Benzyl-N2-methylindoline-1,2-dicarboxamide (CAS 1103518-11-1) is a synthetic small molecule belonging to the indoline‑1,2‑dicarboxamide class [REFS‑1]. The compound features a 2,3‑dihydro‑1H‑indole core bearing a benzyl substituent on the N1‑carboxamide and a methyl group on the N2‑carboxamide, giving it the molecular formula C₁₈H₁₉N₃O₂ and a molecular weight of 309.4 g mol⁻¹ [REFS‑1].

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 1103518-11-1
Cat. No. B2629037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-benzyl-N2-methylindoline-1,2-dicarboxamide
CAS1103518-11-1
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESCNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C18H19N3O2/c1-19-17(22)16-11-14-9-5-6-10-15(14)21(16)18(23)20-12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,23)
InChIKeyYZECULCNXLYERI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Benzyl-N2-methylindoline-1,2-dicarboxamide (CAS 1103518-11-1): Core Scaffold Identity and Procurement Context


N1-Benzyl-N2-methylindoline-1,2-dicarboxamide (CAS 1103518-11-1) is a synthetic small molecule belonging to the indoline‑1,2‑dicarboxamide class [REFS‑1]. The compound features a 2,3‑dihydro‑1H‑indole core bearing a benzyl substituent on the N1‑carboxamide and a methyl group on the N2‑carboxamide, giving it the molecular formula C₁₈H₁₉N₃O₂ and a molecular weight of 309.4 g mol⁻¹ [REFS‑1]. Indoline‑1,2‑dicarboxamides appear in patent literature as insecticidal agents [REFS‑2] and as kinase inhibitor scaffolds [REFS‑3]; however, this specific benzyl‑methyl congener has not been the subject of dedicated primary research publications, and its bioactivity profile remains largely uncharacterised in the public domain.

Why N1‑Benzyl‑N2‑methylindoline‑1,2‑dicarboxamide Cannot Be Replaced by a Generic Indoline‑1,2‑dicarboxamide Analog


The indoline‑1,2‑dicarboxamide core allows independent modification of both the N1 and N2 substituents, and even subtle changes at these positions can produce large shifts in physicochemical properties and biological target engagement [REFS‑1]. The benzyl group at N1 provides a specific combination of lipophilicity (predicted LogP ≈ 2.8–3.2), conformational flexibility, and π‑stacking potential that cannot be replicated by a simple phenyl (LogP ≈ 2.0–2.3) [REFS‑2], a 4‑chlorobenzyl (LogP ≈ 3.2–3.6) [REFS‑3], or a thiophen‑2‑ylmethyl analogue [REFS‑4]. Without direct comparative biological data for this precise compound, procurement of structurally similar but uncharacterised congeners introduces risk that potency, selectivity, or solubility will differ in a poorly understood manner. Consequently, generic substitution within this chemical series is not scientifically defensible when the objective is to reproduce or extend preliminary results obtained with the benzyl‑methyl variant.

Quantitative Differentiation Evidence for N1‑Benzyl‑N2‑methylindoline‑1,2‑dicarboxamide Against Its Closest Indoline‑1,2‑dicarboxamide Comparators


Lipophilicity Differentiation: Benzyl vs. Phenyl vs. 4‑Chlorobenzyl N1‑Substituents

The predicted LogP of N1‑benzyl‑N2‑methylindoline‑1,2‑dicarboxamide is approximately 2.8–3.2 (ALOGPS consensus), placing it between the less lipophilic N2‑methyl‑N1‑phenylindoline‑1,2‑dicarboxamide (predicted LogP ≈ 2.0–2.3) [REFS‑1] and the more lipophilic N1‑(4‑chlorobenzyl)‑N2‑methylindoline‑1,2‑dicarboxamide (predicted LogP ≈ 3.2–3.6) [REFS‑2]. This 0.4–1.2 LogP unit difference relative to the phenyl analogue can translate to a 2‑ to 16‑fold difference in octanol‑water partition coefficient, potentially affecting membrane permeability, aqueous solubility, and plasma protein binding [REFS‑3].

Lipophilicity Drug‑likeness Permeability

Hydrogen‑Bond Donor Capacity: Benzyl‑Methyl vs. Thiophen‑2‑ylmethyl and 4‑Methoxybenzyl Analogues

N1‑Benzyl‑N2‑methylindoline‑1,2‑dicarboxamide possesses two hydrogen‑bond donor atoms (both from the secondary amide NH groups), identical to the core indoline‑1,2‑dicarboxamide scaffold [REFS‑1]. In contrast, analogues bearing heteroatom‑containing N1 substituents introduce additional H‑bond acceptor sites: N1‑(thiophen‑2‑ylmethyl)indoline‑1,2‑dicarboxamide adds a sulfur atom capable of weak hydrogen bonding, while N1‑(4‑methoxybenzyl) analogues add an ether oxygen acceptor [REFS‑2]. The absence of these extra polar contacts in the target compound simplifies its pharmacophore, potentially reducing off‑target interactions while maintaining the capacity for two‑point hydrogen bonding with biological targets [REFS‑3].

Hydrogen bonding Molecular recognition Target engagement

Indoline Saturation State: Dihydroindole Core Differentiation from Fully Aromatic Indole Carboxamides

The saturated 2,3‑dihydro‑1H‑indole (indoline) core of the target compound distinguishes it from fully aromatic indole‑2‑carboxamide derivatives that are well‑characterised as IKK2 inhibitors [REFS‑1]. The indoline scaffold introduces sp³ character at the C2 position, altering the three‑dimensional shape and potentially affecting kinase selectivity profiles. Patent literature covering indole and indoline carboxamide IKK2 inhibitors indicates that saturation of the indole ring can modulate selectivity across the kinome [REFS‑1], but this claim has not been directly tested for N1‑benzyl‑N2‑methylindoline‑1,2‑dicarboxamide.

Scaffold topology kinase selectivity IKK2 inhibition

Commercial Availability and Purity Benchmarking Relative to Closest Listed Analogues

As of May 2026, N1‑benzyl‑N2‑methylindoline‑1,2‑dicarboxamide is listed by multiple chemical suppliers with typical purity specifications of ≥95 % (HPLC) [REFS‑1]. In contrast, the closest structural analogue, N1‑(4‑chlorobenzyl)‑N2‑methylindoline‑1,2‑dicarboxamide (CAS 1103518‑29‑1), is available from a narrower set of vendors and is typically offered at ≥97 % purity [REFS‑2]. The thiophen‑2‑ylmethyl analogue (CAS 1103518‑15‑5) shows even more restricted commercial availability. For procurement planning, the broader supplier base for the target compound may facilitate competitive pricing and shorter lead times, though this advantage must be weighed against the complete absence of published bioactivity data.

Procurement purity vendor differentiation

IMPORTANT CAVEAT: Absence of Published Head‑to‑Head Bioactivity Data

A systematic search of PubMed, ChEMBL, BindingDB, and SureChEMBL (conducted May 2026) did not identify any peer‑reviewed publication or patent example containing quantitative IC₅₀, Kd, EC₅₀, or in vivo pharmacokinetic data for N1‑benzyl‑N2‑methylindoline‑1,2‑dicarboxamide. The compound’s PubChem record (CID 42628277) contains only structural information with no bioactivity annotations [REFS‑1]. This stands in contrast to indoline‑1,2‑dicarboxamide analogues disclosed in AbbVie’s US9063126 patent [REFS‑2] that have reported biological activity, and to the broader indole‑2‑carboxamide class for which extensive kinase inhibition data exist [REFS‑3]. The absence of public bioactivity data means that any claim of target‑specific potency, selectivity, or therapeutic index must be treated as unverified until custom profiling data are generated.

Data gap bioactivity due diligence

Recommended Application Scenarios for N1‑Benzyl‑N2‑methylindoline‑1,2‑dicarboxamide Based on Structural and Physicochemical Evidence


Physicochemical Probe for Indoline‑1,2‑dicarboxamide SAR Studies

Given its intermediate lipophilicity (predicted LogP ≈ 2.8–3.2) and simpler hydrogen‑bond profile relative to thiophene‑ or methoxy‑substituted analogues [REFS‑1], N1‑benzyl‑N2‑methylindoline‑1,2‑dicarboxamide can serve as a reference compound in systematic structure–activity relationship (SAR) campaigns that explore the impact of N1‑substituent variation on solubility, permeability, and target binding. Its well‑defined, commercially accessible structure makes it a practical starting point for medicinal chemistry programmes targeting the indoline‑1,2‑dicarboxamide scaffold.

Scaffold‑Hopping Negative Control for Indole‑2‑carboxamide Kinase Inhibitor Programmes

The saturated indoline core differentiates this compound from widely studied indole‑2‑carboxamide IKK2 inhibitors [REFS‑2]. In kinase drug discovery, it may be employed as a scaffold‑hopping comparator to assess whether saturation of the indole ring alters kinase selectivity or binding mode. However, because no kinase profiling data are publicly available for this specific compound, laboratories must commission custom kinase panel screening as part of the procurement plan.

Building Block for Diversity‑Oriented Synthesis Libraries

With two synthetically addressable amide linkages and a benzyl group amenable to hydrogenolysis or further functionalisation, the compound offers a versatile intermediate for diversity‑oriented synthesis [REFS‑1]. Its commercial availability from multiple suppliers in ≥95 % purity facilitates its use as a building block for generating focused compound libraries, where the benzyl group can be selectively removed (e.g., via catalytic hydrogenation) to reveal a free N1 position for subsequent derivatisation.

Quote Request

Request a Quote for N1-benzyl-N2-methylindoline-1,2-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.